2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide
Description
This compound features a 1,2-oxazole core substituted at position 5 with a 3-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 3-methylphenylamine (Figure 1). The 3-methoxy group on the phenyl ring enhances electron-donating properties, while the 3-methylphenyl substituent introduces hydrophobicity.
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-5-3-7-15(9-13)20-19(22)12-16-11-18(24-21-16)14-6-4-8-17(10-14)23-2/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMEOBYRWMVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with 3-methylphenylacetyl chloride under basic conditions .
Chemical Reactions Analysis
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form an oxazoline ring.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. The compound may also interact with DNA, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide derivatives with variations in heterocyclic cores, substituents, and biological activities. Key distinctions are summarized below:
Table 1: Structural and Functional Comparisons
Key Comparison Points
Heterocyclic Core Influence: 1,2-Oxazole (Target): Less electron-deficient than thiadiazoles, improving solubility. 1,3,4-Thiadiazole (–2): Sulfur atom increases lipophilicity and metabolic stability but may reduce solubility. Thiadiazole derivatives show anticancer activity via kinase inhibition . Benzothiazole (): Larger aromatic system enhances π-π stacking; trifluoromethyl groups improve resistance to oxidative metabolism .
Substituent Effects :
- 3-Methoxyphenyl : Electron-donating methoxy group stabilizes aromatic interactions and hydrogen bonding, critical in AChE inhibition () and kinase targeting .
- Chloro/Methyl Groups : Chloro substituents (e.g., 4-chlorobenzyl in 5e) increase melting points and crystallinity, while methyl groups (e.g., 3-methylphenyl in target) enhance hydrophobicity .
Biological Activity :
- Thiadiazole derivatives (–2) exhibit anticancer activity via tyrosine kinase inhibition, with IC₅₀ values in micromolar ranges .
- Triazole analogs (–11) show AChE inhibition, with methoxy outperforming nitro substituents .
- The target’s oxazole core may balance solubility and binding affinity, making it suitable for central nervous system targets .
Physical Properties :
- Thiadiazole derivatives () have melting points between 132–170°C, influenced by chloro and alkyl groups. The target’s oxazole core and methyl substituent may lower its melting point compared to chlorinated analogs.
Research Findings and Implications
- Synthetic Accessibility : Acetamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. Yields for thiadiazole analogs range from 68–88% (), suggesting efficient routes for the target compound .
- Structure-Activity Relationships (SAR): Replacement of thiadiazole with oxazole may reduce cytotoxicity while maintaining target engagement .
Biological Activity
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and a molecular weight of approximately 298.35 g/mol. Its structure features an oxazole ring and acetamide moiety, which are significant for its biological interactions.
Anticancer Properties
Several studies have indicated that compounds with oxazole rings exhibit anticancer properties. The specific compound has been shown to inhibit cancer cell proliferation in various cancer lines.
- Case Study 1 : A study demonstrated that derivatives of oxazole compounds could induce apoptosis in human breast cancer cells, suggesting that this compound might share similar properties. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of related compounds. The presence of methoxy groups is often associated with enhanced anti-inflammatory activity.
- Case Study 2 : In vitro studies showed that similar compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating that this compound may modulate inflammatory pathways .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in cell signaling pathways.
- Research Findings : Preliminary data indicate that related oxazole derivatives exhibit inhibition against specific kinases, which could be explored further for therapeutic applications in diseases like cancer and diabetes .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The oxazole ring may facilitate binding to various biological targets, including proteins involved in cell cycle regulation.
- Modulation of Signaling Pathways : The compound might influence key signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves (i) cyclization of β-keto esters with hydroxylamine to form the isoxazole core, followed by (ii) coupling the isoxazole moiety to the acetamide backbone via nucleophilic substitution or amide bond formation. Key reagents include chloroacetyl chloride and triethylamine for acetylation . Optimization requires temperature control (room temperature to 80°C), solvent selection (DMF or THF), and purification via recrystallization or column chromatography to achieve >90% purity .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry of the isoxazole and acetamide groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity is assessed via HPLC (≥95% by area normalization) and elemental analysis (C, H, N within ±0.4% theoretical values) .
Q. What are the critical considerations for purification to achieve high yields?
- Methodology : Solvent polarity adjustments (e.g., ethyl acetate/hexane gradients) during column chromatography improve separation of byproducts. Recrystallization in ethanol/water mixtures (3:1 v/v) at −20°C enhances crystal lattice formation, yielding 70–85% recovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodology : Discrepancies (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in cell lines or assay conditions. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding affinity). Cross-laboratory replication studies are critical .
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodology : Systematic substitution at the 3-methoxyphenyl (e.g., replacing OCH₃ with CF₃ or Cl) and N-(3-methylphenyl) groups, followed by in vitro testing (e.g., cytotoxicity in MCF-7 cells). Computational docking (AutoDock Vina) identifies key interactions with targets like EGFR or COX-2, guiding rational design .
Q. What experimental approaches are used to elucidate the compound’s mechanism of action when initial hypotheses are inconclusive?
- Methodology : Combine transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interaction networks. Validate using siRNA knockdowns of putative targets (e.g., MAPK pathways) .
Q. How can researchers address discrepancies in spectroscopic data interpretation for this compound?
- Methodology : Ambiguities in NMR peak assignments (e.g., overlapping aromatic protons) are resolved via 2D techniques (COSY, HSQC). Compare experimental IR stretching frequencies (e.g., C=O at 1667 cm⁻¹) with DFT-calculated spectra (B3LYP/6-31G* basis set) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
